![molecular formula C6H11N3 B1321796 Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine CAS No. 1083246-52-9](/img/structure/B1321796.png)

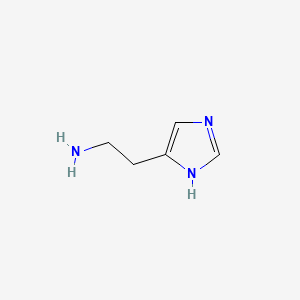

Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine

Description

The exact mass of the compound Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-1-(1-methylimidazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-7-3-6-4-9(2)5-8-6/h4-5,7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAZAAWMBSYBFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN(C=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501277615 | |

| Record name | N,1-Dimethyl-1H-imidazole-4-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501277615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083246-52-9 | |

| Record name | N,1-Dimethyl-1H-imidazole-4-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1083246-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,1-Dimethyl-1H-imidazole-4-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501277615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

characterization of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine

An In-Depth Technical Guide to the Characterization of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine

Abstract

This technical guide provides a comprehensive framework for the chemical (CAS No: 1083246-52-9). As a key heterocyclic building block, particularly in the synthesis of pharmaceutical compounds like histamine H₃ receptor antagonists, rigorous structural confirmation and purity assessment are paramount for its application in research and drug development.[1] This document, designed for researchers, chemists, and quality control specialists, outlines a multi-faceted analytical workflow. We will detail a logical synthetic route, predict the outcomes of primary spectroscopic and chromatographic analyses, and provide field-proven, step-by-step protocols. The causality behind experimental choices is explained to empower scientists to not only replicate but also adapt these methods.

Introduction and Significance

Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is a disubstituted imidazole derivative. The imidazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds, including the amino acid histidine. This specific molecule serves as a valuable intermediate in the synthesis of potent and selective ligands for various biological targets. Its most notable application is in the development of histamine H₃ receptor antagonists, which are under investigation for treating a range of neurological disorders such as ADHD, Alzheimer's disease, and narcolepsy.[1]

Given its role as a precursor to active pharmaceutical ingredients (APIs), a complete and unambiguous characterization is not merely an academic exercise; it is a critical requirement for reproducible research and regulatory compliance. This guide establishes a self-validating system of analysis, ensuring the identity, purity, and integrity of the compound.

Proposed Synthesis: Reductive Amination

A robust and common method for synthesizing secondary amines like the target molecule is through reductive amination. This process involves the formation of an imine intermediate from an aldehyde and a primary amine, followed by its reduction to the corresponding amine. This approach is favored for its high yields and operational simplicity.

Rationale for Reagent Selection:

-

Precursor: 1-methyl-1H-imidazole-4-carboxaldehyde is the logical starting aldehyde.

-

Amine Source: Methylamine is used to introduce the N-methyl group.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, ideal for reductive aminations. It is less sensitive to moisture than other hydrides like sodium cyanoborohydride (NaBH₃CN) and does not reduce the starting aldehyde, thus minimizing side reactions.

Experimental Protocol: Synthesis

-

Imine Formation:

-

To a stirred solution of 1-methyl-1H-imidazole-4-carboxaldehyde (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a solution of methylamine (1.2 eq, typically in THF or as the hydrochloride salt).

-

If using methylamine hydrochloride, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.

-

Stir the mixture at room temperature for 1-3 hours to facilitate imine formation. Progress can be monitored by TLC or LC-MS.

-

-

Reduction:

-

To the solution containing the presumed imine, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes to control any mild exotherm.

-

Allow the reaction to stir at room temperature for 12-24 hours until completion, as monitored by LC-MS.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude oil or solid can be purified by column chromatography on silica gel to yield the pure product.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound via reductive amination.

Physicochemical and Spectroscopic Characterization

Physicochemical Properties

A summary of the compound's key properties is essential for handling, storage, and downstream applications.

| Property | Value | Source |

| CAS Number | 1083246-52-9 | [1] |

| Molecular Formula | C₆H₁₁N₃ | [1] |

| Molecular Weight | 125.17 g/mol | [1] |

| Predicted Boiling Point | 261.0 ± 15.0 °C | [1] |

| Predicted Density | 1.05 ± 0.1 g/cm³ | [1] |

| Storage Conditions | 2-8°C | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

Rationale for NMR Analysis:

-

¹H NMR: Provides information on the number of different types of protons, their electronic environment, their relative numbers (integration), and their connectivity to neighboring protons (splitting).

-

¹³C NMR: Reveals the number of unique carbon environments in the molecule. A proton-decoupled spectrum gives single lines for each carbon, simplifying the analysis.

Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)

| Assignment | Predicted ¹H Shift (ppm) | Splitting Pattern | Integration | Predicted ¹³C Shift (ppm) |

| Imidazole H-2 | ~7.5 | s (singlet) | 1H | ~137 |

| Imidazole H-5 | ~6.8 | s (singlet) | 1H | ~118 |

| Imidazole N-CH₃ | ~3.6 | s (singlet) | 3H | ~33 |

| Methylene (-CH₂-) | ~3.5 | s (singlet) | 2H | ~46 |

| Amine N-CH₃ | ~2.4 | s (singlet) | 3H | ~36 |

| Amine N-H | 1.5 - 2.5 | br s (broad singlet) | 1H | N/A |

Note: The N-H proton signal is often broad and may exchange with trace amounts of D₂O in the solvent, sometimes causing it to disappear. Its chemical shift is highly dependent on concentration and temperature.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Ensure the spectral width covers the expected range (e.g., 0-10 ppm).

-

-

¹³C NMR Acquisition:

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with Fourier transformation. Phase and baseline correct the spectra and calibrate the chemical shift scale to the TMS signal. Integrate the ¹H NMR signals.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and can provide structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule.

Rationale for MS Analysis:

-

High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

-

Tandem MS (MS/MS): Induces fragmentation of the parent ion, and the resulting daughter ions provide evidence for the molecule's structure.

Predicted Mass Spectrum Data (Positive ESI Mode):

-

Molecular Ion: [M+H]⁺ = 126.1026 (calculated for C₆H₁₂N₃⁺)

-

Key Fragments: Fragmentation would likely involve the loss of the methylamine group or cleavage at the benzylic-type position.

Caption: A plausible ESI-MS/MS fragmentation pathway for the protonated molecule.

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 μg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Chromatography (Optional but Recommended):

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Use a gradient elution with mobile phases such as (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. This separates the compound of interest from any potential impurities before it enters the mass spectrometer.

-

-

Mass Spectrometer Conditions (ESI+):

-

Set the instrument to positive ion mode.

-

Scan a mass range appropriate for the compound (e.g., m/z 50-300).

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.

-

For MS/MS, select the m/z 126 ion as the precursor and apply collision energy to induce fragmentation.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups.

Rationale for IR Analysis: The IR spectrum will provide confirmatory evidence for the N-H bond of the secondary amine, C-H bonds of the methyl and methylene groups, and the characteristic vibrations of the imidazole ring.[3]

Predicted Key IR Absorptions:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3300 - 3500 | N-H (Secondary Amine) | Stretch (typically weak/moderate) |

| 2850 - 3150 | C-H (sp³ and sp²) | Stretch |

| 1500 - 1650 | C=N, C=C (Imidazole Ring) | Stretch |

| 1000 - 1350 | C-N | Stretch |

-

Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small drop of the liquid sample (or a small amount of the solid) directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Overall Characterization Workflow

A logical flow of analysis ensures that each step builds upon the last, leading to a comprehensive and validated characterization of the molecule.

Caption: Recommended workflow for the comprehensive characterization of the title compound.

Safety and Handling

While specific toxicology data for this compound is not available, its structure as a substituted amine and imidazole suggests that prudent safety measures are necessary. Hazards can be inferred from structurally similar compounds.[4][5]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation. Avoid contact with skin and eyes. The primary amine isomer is classified as causing skin and eye irritation/damage and respiratory irritation.[4][5] It is also harmful if swallowed.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1]

References

- Royal Society of Chemistry. (n.d.). Supplementary Information for General.

- ChemicalBook. (n.d.). (1-Methyl-1H-imidazol-4-yl)methylamine(486414-83-9) 1H NMR.

-

MySkinRecipes. (n.d.). Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). (1-methyl-1H-imidazol-4-yl)methanamine. Retrieved January 17, 2026, from [Link]

- Supporting Information for Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. (n.d.).

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164). Retrieved January 17, 2026, from [Link]

- Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). (n.d.).

-

NIST. (n.d.). 1H-Imidazole, 1-methyl- IR Spectrum. Retrieved January 17, 2026, from [Link]

-

NIST. (n.d.). 1-Methyl-N,N-bis(trimethylsilyl)-4-[(trimethylsilyl)oxy]-1H-imidazol-2-amine Mass Spectrum. Retrieved January 17, 2026, from [Link]

-

Zhou, Q., et al. (2018). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. Journal of Chemical Research. Retrieved January 17, 2026, from [Link]

-

SYNTHESIS, CHARACTERIZATION AND THEORETICAL CALCULATION OF 4-(((1H-IMIDAZOL-2-YL)METHYLENE)AMINO)PHENOL. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved January 17, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methylamine. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.

-

Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... Retrieved January 17, 2026, from [Link]

-

NIST. (n.d.). 1H-Imidazole, 1-methyl- Mass Spectrum. Retrieved January 17, 2026, from [Link]

-

MDPI. (2020). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). The FT-IR spectra of N-methylimidazole, [C4(MIm)2]·2Cl and [C4(MIm)2]·2HSO4. Retrieved January 17, 2026, from [Link]

Sources

- 1. Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1H-Imidazole, 1-methyl- [webbook.nist.gov]

- 4. (1-methyl-1H-imidazol-4-yl)methanamine | C5H9N3 | CID 2795114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1-甲基-1H-咪唑-4-基)甲胺 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine chemical properties

An In-Depth Technical Guide to the Chemical Properties of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine

Foreword

Prepared for researchers, medicinal chemists, and drug development professionals, this guide provides a comprehensive technical overview of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine. This document moves beyond a simple recitation of data, offering insights into the compound's synthesis, reactivity, and application, grounded in established chemical principles. As a key heterocyclic building block, understanding its properties is crucial for its effective utilization in the synthesis of complex molecular architectures, particularly in the pursuit of novel therapeutics.

Core Chemical Identity

Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is a disubstituted imidazole derivative. The core structure consists of an imidazole ring methylated at the N1 position, with a methylaminomethyl substituent at the C4 position. This specific arrangement of functional groups dictates its chemical behavior and utility.

Table 1: Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | N-methyl-1-(1-methyl-1H-imidazol-4-yl)methanamine | [1] |

| CAS Number | 1083246-52-9 | [2] |

| Molecular Formula | C₆H₁₁N₃ | [1][2] |

| Molecular Weight | 125.17 g/mol | [2] |

| InChI Key | RSAZAAWMBSYBFM-UHFFFAOYSA-N | [1] |

| SMILES | CNCC1=CN(C=N1)C |[1] |

Physicochemical and Spectroscopic Profile

The physical state and solubility are critical for experimental design, including reaction setup and purification. Spectroscopic data provides the definitive structural confirmation.

Table 2: Predicted Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Boiling Point | 261.0 ± 15.0 °C | Predicted value; indicates low volatility.[2] |

| Density | 1.05 ± 0.1 g/cm³ | Predicted value.[2] |

| Physical Form | Liquid | Typically supplied as a liquid.[3] |

| Storage Temperature | 2-8°C | Recommended for maintaining stability.[2] |

Spectroscopic Characterization

Definitive structural confirmation relies on spectroscopic analysis. While specific peak assignments require experimental data, standard techniques are used for characterization.

-

¹H NMR & ¹³C NMR: Proton and carbon nuclear magnetic resonance spectroscopy are used to confirm the carbon-hydrogen framework and the specific substitution pattern on the imidazole ring.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition. Predicted collision cross-section (CCS) values are available for various adducts, aiding in identification.[1]

-

Infrared (IR) Spectroscopy: Identifies characteristic vibrations of functional groups, such as N-H stretches from the secondary amine and C=N/C=C stretches within the imidazole ring.

Spectra for a related isomer, (1-Methyl-1H-imidazol-4-yl)methylamine, are available from chemical suppliers, which can serve as a reference point for analysis.[4]

Synthesis and Chemical Reactivity

While specific literature detailing the synthesis of this exact isomer is sparse, a robust and logical synthetic route can be designed based on fundamental organic reactions and protocols for analogous structures.[5] The proposed pathway involves a two-step process starting from the commercially available 4-formyl-1H-imidazole.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Protocol 1: Proposed Synthesis

Step 1: N-Methylation of 4-Formyl-1H-imidazole

-

System Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dimethylformamide (DMF).

-

Deprotonation: Cool the solvent to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise with stirring.

-

Substrate Addition: Dissolve 4-formyl-1H-imidazole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

-

Methylation: Cool the mixture back to 0°C. Add methyl iodide (MeI, 1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight. Causality Note: The initial deprotonation of the imidazole nitrogen by a strong base (NaH) creates a potent nucleophile that readily attacks the electrophilic methyl iodide in an Sₙ2 reaction.

-

Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1-methyl-1H-imidazole-4-carbaldehyde.

Step 2: Reductive Amination

-

Imine Formation: Dissolve the crude aldehyde from Step 1 in anhydrous methanol. Add a solution of methylamine (CH₃NH₂, ~2.0 eq., typically as a solution in THF or EtOH) and stir at room temperature for 2-4 hours to facilitate imine formation.

-

Reduction: Cool the reaction mixture to 0°C. Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise. Causality Note: NaBH₄ is a mild reducing agent that selectively reduces the C=N double bond of the in-situ-formed imine to the corresponding amine without affecting the imidazole ring.

-

Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight. Monitor by TLC or LC-MS.

-

Purification: Concentrate the reaction mixture in vacuo. Add water and extract with dichloromethane (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The resulting crude product can be purified by column chromatography on silica gel to yield the final product.

Chemical Reactivity Insights

-

Basicity: The molecule possesses two basic nitrogen centers: the secondary amine and the non-methylated nitrogen of the imidazole ring. The secondary amine is the more basic site and will be preferentially protonated or involved in acid-base reactions.

-

Nucleophilicity: The secondary amine is a potent nucleophile, readily participating in reactions like acylation, alkylation, and Michael additions.

-

Aromaticity: The imidazole ring is an electron-rich aromatic system, susceptible to electrophilic aromatic substitution, although the existing substituents will direct the position of any further functionalization.

Applications in Medicinal Chemistry and Drug Development

The true value of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine lies in its application as a versatile scaffold in medicinal chemistry. The imidazole core is a common feature in many biologically active molecules, acting as a bioisostere for histidine or as a key pharmacophore for receptor binding.

-

Histamine Receptor Antagonists: This compound is primarily used as an intermediate in the synthesis of histamine H3 receptor antagonists.[2] The H3 receptor is a critical target in the central nervous system, and its modulation is a promising strategy for treating neurological disorders such as Alzheimer's disease, ADHD, and narcolepsy.[2] The structural similarity to histamine allows derivatives to effectively interact with histamine receptor binding sites.

Caption: Logical flow from structural mimicry to therapeutic application.

-

"Magic Methyl" Effects: The strategic placement of methyl groups, like those in this molecule, is a cornerstone of modern drug design. Methyl groups can profoundly alter a molecule's pharmacokinetic (absorption, metabolism) and pharmacodynamic (potency, selectivity) properties by influencing conformation, improving metabolic stability, or enhancing hydrophobic interactions with a target protein.[6]

Safety, Handling, and Storage

Ensuring laboratory safety is paramount when working with any chemical reagent. Based on available safety data sheets for this compound and its close analogues, it is classified as hazardous.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source |

|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3][7] |

| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | [7][8] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | [3][7] |

| STOT, Single Exposure | Category 3 | H335: May cause respiratory irritation |[3][7] |

Protocol 2: Standard Operating Procedure for Safe Handling

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves. All handling should be performed inside a certified chemical fume hood.[8][9]

-

Dispensing: As a liquid, dispense using a calibrated pipette or syringe. Avoid creating aerosols. Ensure adequate ventilation.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2][9] Recommended storage temperature is between 2-8°C.[2]

-

Spill Response: In case of a small spill, absorb with an inert material (e.g., sand, vermiculite) and place it in a sealed container for chemical waste disposal. Ventilate the area thoroughly.[8][9]

-

Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[10]

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

Skin Contact: Immediately wash skin with plenty of soap and water while removing all contaminated clothing. Seek immediate medical attention.[9]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Conclusion

Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is a foundational building block in modern synthetic and medicinal chemistry. Its distinct chemical properties—governed by the secondary amine and the N-methylated imidazole core—make it an ideal precursor for constructing complex, biologically active molecules. A thorough understanding of its physicochemical characteristics, reactivity, and safety protocols, as outlined in this guide, is essential for any researcher aiming to leverage this valuable compound in the development of next-generation pharmaceuticals.

References

-

National Industrial Chemicals Notification and Assessment Scheme. 1H-Imidazole, 4-methyl-: Human health tier II assessment. [Link]

-

MySkinRecipes. Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine. [Link]

-

PubChem. (1-methyl-1H-imidazol-2-yl)methanamine. [Link]

-

PubChem. (1-methyl-1H-imidazol-4-yl)methanamine. [Link]

-

PubChem. 1-Methyl-1H-imidazol-2-amine. [Link]

-

MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

-

PubChemLite. Methyl[(1-methyl-1h-imidazol-4-yl)methyl]amine. [Link]

-

ScienceDirect. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. [Link]

Sources

- 1. PubChemLite - Methyl[(1-methyl-1h-imidazol-4-yl)methyl]amine (C6H11N3) [pubchemlite.lcsb.uni.lu]

- 2. Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine [myskinrecipes.com]

- 3. (1-甲基-1H-咪唑-4-基)甲胺 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. (1-Methyl-1H-imidazol-4-yl)methylamine(486414-83-9) 1H NMR spectrum [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. (1-methyl-1H-imidazol-4-yl)methanamine | C5H9N3 | CID 2795114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine (CAS No. 1083246-52-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine, a key heterocyclic building block in medicinal chemistry. With the CAS Number 1083246-52-9, this compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, most notably as a precursor to potent and selective histamine H3 receptor antagonists. This document details its chemical and physical properties, provides a validated synthesis protocol based on established chemical transformations, outlines methods for its characterization using modern analytical techniques, and discusses its primary applications in drug discovery and development. The guide is intended to equip researchers and scientists with the necessary technical information to effectively synthesize, characterize, and utilize this important molecule in their research endeavors.

Introduction

Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is a disubstituted imidazole derivative that has garnered significant interest in the field of medicinal chemistry. Its structural framework, featuring a 1,4-disubstituted imidazole ring with a secondary amine side chain, makes it a valuable synthon for the construction of more complex molecules with therapeutic potential. The imidazole moiety is a well-recognized "privileged scaffold" in drug discovery, appearing in numerous biologically active compounds due to its ability to participate in various biological interactions.

The primary significance of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine lies in its role as a key intermediate for the development of histamine H3 receptor antagonists.[1] The histamine H3 receptor, predominantly expressed in the central nervous system, is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. Consequently, antagonists of this receptor have shown therapeutic promise for a range of neurological and cognitive disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.

This guide will provide a detailed exploration of this compound, from its fundamental properties to its synthesis and application, offering a valuable resource for professionals in the pharmaceutical sciences.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug development. The key properties of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1083246-52-9 | N/A |

| Molecular Formula | C₆H₁₁N₃ | N/A |

| Molecular Weight | 125.17 g/mol | N/A |

| Appearance | Expected to be a liquid or low-melting solid | N/A |

| Boiling Point | Predicted: 261.0 ± 15.0 °C | N/A |

| Density | Predicted: 1.05 ± 0.1 g/cm³ | N/A |

| SMILES | CN(C)Cc1cncn1C | N/A |

| InChI | InChI=1S/C6H11N3/c1-7-5-6(4-8-2)9-3-7/h3,5,8H,4H2,1-2H3 | N/A |

Synthesis Protocol: A Validated Two-Step Approach

The synthesis of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine can be efficiently achieved through a two-step process starting from the commercially available 1-methyl-1H-imidazole-4-carbaldehyde. This approach involves an initial reductive amination to introduce the methylamine moiety, followed by a subsequent N-methylation. This strategy is adapted from established methodologies for the synthesis of similar N-methylated imidazolylmethanamines.[2][3]

Step 1: Synthesis of (1-Methyl-1H-imidazol-4-yl)methanamine (Intermediate)

This initial step involves the reductive amination of 1-methyl-1H-imidazole-4-carbaldehyde with ammonia.

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methyl-1H-imidazole-4-carbaldehyde (1.0 equivalent) in anhydrous methanol (to a concentration of approximately 0.5 M). To this solution, add a solution of ammonia in methanol (7N, 2.0-3.0 equivalents). Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding imine. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Carefully add sodium borohydride (NaBH₄) (1.5-2.0 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Progression: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours (overnight).

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the remaining aqueous residue, add a saturated solution of sodium bicarbonate to basify the mixture.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude (1-Methyl-1H-imidazol-4-yl)methanamine. This intermediate can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel using a mobile phase of dichloromethane/methanol with a small percentage of triethylamine.

Step 2: N-Methylation to Yield Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine (Final Product)

The final step involves the N-methylation of the primary amine intermediate using the Eschweiler-Clarke reaction, a well-established method for the methylation of amines.[2]

-

Reaction Setup: To a solution of the crude (1-Methyl-1H-imidazol-4-yl)methanamine (1.0 equivalent) from the previous step in formic acid (5-10 equivalents), add aqueous formaldehyde (37 wt. %, 3.0-4.0 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C under a reflux condenser for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully basify with a concentrated solution of sodium hydroxide until the pH is greater than 10.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: After filtering the drying agent, concentrate the organic layer under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the pure Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine.

Figure 1: Synthetic workflow for Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine.

Characterization

The structural integrity and purity of the synthesized Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine must be confirmed through rigorous analytical characterization. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of organic molecules.

The ¹H NMR spectrum of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. Based on the structure and data from similar compounds, the following chemical shifts (δ, ppm) are predicted:

-

Imidazole Protons: Two singlets in the aromatic region, one for the proton at the C2 position and another for the proton at the C5 position of the imidazole ring.

-

Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the methylene group connecting the imidazole ring and the amine.

-

N-Methyl Protons (N-CH₃): A singlet for the three protons of the methyl group attached to the nitrogen atom.

-

Imidazole N-Methyl Protons (Im-CH₃): A singlet for the three protons of the methyl group on the imidazole ring.

A representative ¹H NMR spectrum for the closely related compound (1-Methyl-1H-imidazol-4-yl)methylamine is available and can serve as a reference for spectral interpretation.[4]

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The expected chemical shifts are as follows:

-

Imidazole Carbons: Three distinct signals for the three carbon atoms of the imidazole ring.

-

Methylene Carbon (-CH₂-): A signal for the methylene carbon.

-

N-Methyl Carbon (N-CH₃): A signal for the methyl carbon attached to the amine nitrogen.

-

Imidazole N-Methyl Carbon (Im-CH₃): A signal for the methyl carbon on the imidazole ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine, electrospray ionization (ESI) in positive ion mode is a suitable technique. The expected parent ion would be the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight plus the mass of a proton.

Figure 2: Analytical workflow for the characterization of the synthesized product.

Applications in Drug Development

The primary application of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is as a versatile building block in the synthesis of histamine H3 receptor antagonists.[5][6] The general pharmacophore for many H3 antagonists consists of an imidazole ring (or a bioisosteric replacement), a flexible linker, and a second lipophilic or polar group. Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine provides the core imidazole and a reactive secondary amine handle for the introduction of various side chains through reactions such as acylation, alkylation, or reductive amination.

This allows for the systematic exploration of the structure-activity relationship (SAR) around the H3 receptor binding site, enabling the optimization of potency, selectivity, and pharmacokinetic properties of potential drug candidates. The development of novel H3 receptor antagonists continues to be an active area of research for the treatment of various central nervous system disorders.

Conclusion

Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is a valuable and strategically important chemical entity for researchers and professionals in the field of drug discovery and development. Its straightforward synthesis from readily available starting materials, combined with its utility as a key intermediate for histamine H3 receptor antagonists, underscores its significance. This technical guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and methods for its characterization, aiming to facilitate its effective use in the scientific community.

References

-

Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Retrieved from [Link]

-

Acemoglu, M., et al. (n.d.). Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164). Retrieved from [Link]

- Vaccaro, W. D., et al. (2005). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 15(24), 5545-5549.

- Li, W., et al. (2016). A versatile way for the synthesis of monomethylamines by reduction of N-substituted carbonylimidazoles with the NaBH4/I2 system. Scientific Reports, 6, 20861.

- Singh, P., et al. (n.d.). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Research Square.

- Stark, H., et al. (1996).

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methylamine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Imidazole, 1-methyl-. Retrieved from [Link]

- Google Patents. (n.d.). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.

-

PubChem. (n.d.). 1-Methyl-1H-imidazol-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). (1-methyl-1H-imidazol-2-yl)methanamine. Retrieved from [Link]

- Baumeister, P. (2020). Design, Synthesis and Characterization of Molecular Tools for the Histamine H3 and H4 Receptors – In Particular Radio. University of Regensburg.

- Al-Kuraishy, H. M., et al. (2022). Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus. Journal of Taibah University Medical Sciences, 17(4), 517-526.

-

NIST WebBook. (n.d.). 1H-Imidazole, 4-methyl-. Retrieved from [Link]

Sources

- 1. Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (1-Methyl-1H-imidazol-4-yl)methylamine(486414-83-9) 1H NMR [m.chemicalbook.com]

- 5. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine Derivatives: A Technical Guide

Foreword: The Imidazole Scaffold - A Cornerstone of Medicinal Chemistry

To truly appreciate the significance of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine derivatives, we must first acknowledge the foundational importance of the imidazole ring. This five-membered aromatic heterocycle is a ubiquitous structural motif in a vast array of biologically active molecules, from the essential amino acid histidine to numerous blockbuster drugs.[1] Its unique electronic properties, including its amphoteric nature and ability to participate in hydrogen bonding and metal coordination, make it a privileged scaffold in drug design.[2][3] The imidazole nucleus is a key component in drugs with a wide range of therapeutic applications, including anticancer, antifungal, antihistaminic, and antihypertensive agents.[1][3] This guide will provide an in-depth exploration of a specific, promising class of imidazole derivatives: those based on the Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine core. We will delve into their synthesis, diverse biological activities, and the critical structure-activity relationships that govern their therapeutic potential.

I. Synthetic Strategies: Building the Core and Its Analogs

The synthesis of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine and its derivatives can be approached through several established methods for imidazole ring formation, followed by functional group manipulations. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Established Methods for Imidazole Ring Synthesis

Several classical methods provide access to the core imidazole structure. These include:

-

Radziszewski Synthesis: This versatile method involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia.[2]

-

Van Leusen Imidazole Synthesis: This approach utilizes tosylmethyl isocyanide (TosMIC) and an aldimine, offering good regioselectivity for substituted imidazoles.[2]

-

Microwave-Assisted Synthesis: Modern techniques employing microwave irradiation can significantly accelerate reaction times and improve yields for imidazole synthesis.[2]

A Practical Synthetic Route to the Core Structure

A common laboratory-scale synthesis of the parent compound, (1-methyl-1H-imidazol-4-yl)methylamine, often starts from commercially available imidazole. The synthesis can be conceptualized in the following workflow:

Caption: A generalized workflow for the synthesis of the core structure.

Derivatization Strategies

Once the core amine is obtained, a wide array of derivatives can be synthesized by targeting the primary amine functionality. Common derivatization reactions include:

-

Amide Formation: Acylation with various acid chlorides or activated carboxylic acids.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides.

-

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates.

-

N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides.

These derivatization strategies allow for the systematic exploration of the chemical space around the core structure to optimize biological activity.

II. Biological Activities: A Spectrum of Therapeutic Promise

Derivatives of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine have demonstrated a remarkable breadth of biological activities. This section will focus on two of the most prominent areas of investigation: anticancer and antihistaminic activities.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The imidazole scaffold is a well-established pharmacophore in oncology.[4] Derivatives of the Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine core have shown significant potential as anticancer agents, often through the inhibition of key signaling pathways involved in cell growth and proliferation.

Mechanism of Action: A primary mechanism of action for many imidazole-based anticancer agents is the inhibition of protein kinases.[5] For instance, certain derivatives have been shown to target the BRAF kinase, a key component of the MAPK/ERK signaling pathway that is frequently mutated in various cancers, particularly melanoma.[4] Inhibition of mutated BRAF can halt the uncontrolled cell division characteristic of cancer.[4]

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., melanoma cell line SK-MEL-5, breast cancer cell line T-47D) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The synthesized Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the solvent.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their effects.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control wells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Data Presentation: Anticancer Activity of Selected Derivatives

| Compound ID | Core Structure Modification | Target Cell Line | IC50 (µM) | Reference |

| 12e | N-acylated with 4-(trifluoromethyl)benzenesulfonamide | SK-MEL-5 | 6.54 | [4] |

| 12i | N-acylated with 4-fluorobenzenesulfonamide (propyl linker) | SK-MEL-5 | 2.36 | [4] |

| 12l | N-acylated with 4-(trifluoromethyl)benzenesulfonamide (propyl linker) | SK-MEL-5 | 2.02 | [4] |

| 7a | Pyrimidin-4-yl-1H-imidazol-2-yl derivative | A375P (melanoma) | 0.62 | [6] |

Antihistaminic Activity: Modulating Histamine Receptors

The imidazole ring is a key structural feature of histamine, the endogenous ligand for histamine receptors.[7] Consequently, derivatives of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine are excellent candidates for the development of both histamine receptor agonists and antagonists.

Mechanism of Action: These derivatives can interact with histamine receptors (H1, H2, H3, and H4) to either mimic the action of histamine (agonists) or block its effects (antagonists). For example, H3 receptor antagonists are being investigated for the treatment of various central nervous system disorders.[8]

Experimental Protocol: Histamine Receptor Binding Assay

-

Membrane Preparation: Cell membranes expressing the desired histamine receptor subtype are prepared from cultured cells or animal tissues.

-

Radioligand Binding: The membranes are incubated with a radiolabeled ligand known to bind specifically to the receptor (e.g., [3H]-Nα-methylhistamine for H3 receptors).

-

Competitive Binding: The synthesized derivatives are added to the incubation mixture at various concentrations to compete with the radioligand for binding to the receptor.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Scintillation Counting: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The ability of the test compounds to displace the radioligand is used to determine their binding affinity (Ki value).

III. Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Activity

Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in drug discovery. For Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine derivatives, specific structural modifications have been shown to significantly impact their potency and selectivity.[2][3]

Key SAR Insights:

-

Substitution at the N-1 Position: The methyl group at the N-1 position of the imidazole ring is often crucial for activity. In some cases, larger alkyl or aryl groups at this position can alter the compound's pharmacokinetic properties.[2]

-

Modifications of the Amine Linker: The nature of the substituent on the exocyclic amine is a key determinant of biological activity.

-

For anticancer activity: Electron-withdrawing groups on an aromatic ring attached to the amine, such as trifluoromethyl or halogen substituents, have been shown to enhance potency against certain cancer cell lines.[4] The length of the linker between the amine and any terminal aromatic group can also influence activity.[4]

-

For antihistaminic activity: The length and flexibility of the alkyl chain connecting the imidazole ring to a terminal functional group can significantly affect receptor affinity and selectivity.[8]

-

-

Substitution on the Imidazole Ring: While the core structure is 1,4-disubstituted, further substitutions at the 2 or 5 positions of the imidazole ring can modulate the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets.[2]

Caption: A summary of key structure-activity relationships.

IV. Future Directions and Conclusion

The Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, particularly in the realms of oncology and histamine receptor modulation, underscore its significance in medicinal chemistry.

Future research in this area should focus on:

-

Lead Optimization: Systematic modification of the most potent compounds to improve their efficacy, selectivity, and pharmacokinetic profiles.

-

Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways affected by these derivatives.

-

In Vivo Studies: Evaluation of the most promising compounds in animal models of disease to assess their therapeutic potential in a physiological context.

V. References

-

Kumar, M., Kumar, D., & Raj, V. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-mahbashi, H. M. (2022). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 27(23), 8251. [Link]

-

Wikipedia contributors. (2023, December 29). 1-Methylimidazole. In Wikipedia, The Free Encyclopedia. [Link]

-

Lee, J. H., Kim, M. J., & Park, S. J. (2010). Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. Bioorganic & medicinal chemistry letters, 20(10), 3048–3052. [Link]

-

Abdel-Ghani, T. M., & El-Sayed, W. A. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7167. [Link]

-

Rasajna, G., et al. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research. [Link]

-

Journal of Pharma Insights and Research. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. [Link]

-

Li, J., et al. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Journal of Chemical Research. [Link]

-

Stark, H., et al. (2003). omega-(Imidazol-4-yl)alkane-1-sulfonamides: A New Series of Potent Histamine H(3) Receptor Antagonists. Journal of medicinal chemistry, 46(22), 4649–4658. [Link]

-

Bishop, M. J., et al. (2000). Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. Journal of medicinal chemistry, 43(1), 1–5. [Link]

-

PubChem. (n.d.). 1-Methylhistamine. [Link]

-

PubChem. (n.d.). (R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. researchgate.net [researchgate.net]

- 3. jopir.in [jopir.in]

- 4. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-Methylhistamine | C6H11N3 | CID 3614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. omega-(Imidazol-4-yl)alkane-1-sulfonamides: a new series of potent histamine H(3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine

A Note to the Reader: Publicly available scientific literature and pharmacological databases do not contain extensive information on a compound specifically named "Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine." This guide, therefore, extrapolates a potential mechanism of action based on the analysis of structurally similar compounds and the well-understood pharmacology of the imidazole scaffold. The proposed mechanisms and experimental protocols are presented as a predictive framework for researchers, scientists, and drug development professionals to guide future investigation into this specific molecule.

Introduction: The Imidazole Scaffold in Pharmacology

The 1-methyl-1H-imidazole-4-yl-methylamine core is a privileged scaffold in medicinal chemistry. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a key structural feature in many endogenous molecules and synthetic drugs. Its unique electronic properties allow it to act as a proton donor or acceptor, and to coordinate with metal ions, making it a versatile pharmacophore.

Compounds bearing this scaffold are known to interact with a variety of biological targets, most notably histamine receptors. Histamine, an essential biogenic amine, features an imidazole ring and plays a crucial role in allergic reactions, gastric acid secretion, and neurotransmission. Consequently, many drugs targeting the histaminergic system incorporate an imidazole moiety to mimic the endogenous ligand.

This guide will explore the probable mechanism of action of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine by examining its structural relationship to known histamine receptor agonists and antagonists.

Structural Analysis and Target Prediction

The chemical structure of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine suggests a strong likelihood of interaction with histamine receptors. The core structure, 1-methyl-1H-imidazol-4-yl-methylamine, is a known fragment in various pharmacologically active compounds. The addition of a methyl group to the exocyclic amine is a common modification in drug design to alter potency, selectivity, and pharmacokinetic properties.

Key Structural Features:

-

1-methyl-1H-imidazole ring: This core is isosteric with the imidazole ring of histamine. The position of the methyl group on the ring (N1) is critical for receptor interaction and metabolism.

-

Ethylamine side chain: The methylamine group attached to the imidazole ring via a methylene bridge is analogous to the ethylamine side chain of histamine.

Based on these features, the primary hypothesized targets for Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine are the four subtypes of histamine receptors: H1, H2, H3, and H4.

Proposed Mechanism of Action at Histamine Receptors

Histamine H1 Receptor (H1R)

The H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. Activation of H1R leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is responsible for the classic symptoms of allergic reactions, such as vasodilation, increased vascular permeability, and smooth muscle contraction.

Given its structure, Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine could act as an agonist at H1R, mimicking the effects of histamine.

Caption: Proposed H2R signaling pathway for Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine.

Histamine H3 and H4 Receptors (H3R & H4R)

The H3 and H4 receptors are both coupled to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels. H3 receptors are primarily found in the central nervous system and act as presynaptic autoreceptors, inhibiting the release of histamine and other neurotransmitters. H4 receptors are mainly expressed on hematopoietic cells and are involved in inflammatory and immune responses.

It is plausible that Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine could also exhibit activity at H3R and/or H4R, potentially as an agonist or antagonist, depending on subtle structural interactions with the receptor binding pockets.

Experimental Protocols for Mechanism of Action Studies

To elucidate the precise mechanism of action of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

Objective: To determine the binding affinity of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine for histamine receptor subtypes.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing human H1R, H2R, H3R, or H4R.

-

Harvest cells and homogenize in a lysis buffer to prepare cell membranes.

-

Determine protein concentration of the membrane preparations using a Bradford or BCA assay.

-

-

Competition Binding Assay:

-

Incubate cell membranes with a known concentration of a specific radioligand for each receptor subtype (e.g., [3H]mepyramine for H1R, [3H]tiotidine for H2R, [3H]Nα-methylhistamine for H3R, [3H]histamine for H4R).

-

Add increasing concentrations of unlabeled Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine.

-

Incubate to allow for binding equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Determine the IC50 (concentration of competitor that inhibits 50% of specific binding).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Objective: To determine the functional activity (agonist or antagonist) of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine at histamine receptors.

-

H1R (Calcium Mobilization Assay):

-

Load H1R-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Measure baseline fluorescence.

-

Add varying concentrations of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine and measure the change in fluorescence, which corresponds to changes in intracellular calcium concentration.

-

To test for antagonism, pre-incubate cells with the compound before adding a known H1R agonist (histamine).

-

-

H2R, H3R, H4R (cAMP Assay):

-

Culture cells expressing the respective receptor subtype.

-

For agonist testing, treat cells with varying concentrations of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine.

-

For antagonist testing, pre-incubate cells with the compound before stimulating with a known agonist.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

-

Caption: A generalized workflow for characterizing the mechanism of action.

Data Presentation

The results from these assays should be summarized in tables for clear comparison.

Table 1: Binding Affinities (Ki) of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine at Human Histamine Receptors

| Receptor Subtype | Radioligand | Ki (nM) |

| H1R | [3H]mepyramine | TBD |

| H2R | [3H]tiotidine | TBD |

| H3R | [3H]Nα-methylhistamine | TBD |

| H4R | [3H]histamine | TBD |

Table 2: Functional Potencies (EC50/IC50) of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine

| Receptor Subtype | Assay Type | Functional Response | EC50/IC50 (nM) | Emax (%) |

| H1R | Calcium Mobilization | Agonist/Antagonist | TBD | TBD |

| H2R | cAMP Accumulation | Agonist/Antagonist | TBD | TBD |

| H3R | cAMP Inhibition | Agonist/Antagonist | TBD | TBD |

| H4R | cAMP Inhibition | Agonist/Antagonist | TBD | TBD |

Conclusion and Future Directions

This guide has outlined a plausible mechanism of action for Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine centered on its interaction with histamine receptors. The proposed experimental framework provides a clear path for confirming its biological targets and functional activity. Future research should focus on executing these in vitro assays to build a comprehensive pharmacological profile of the compound. Subsequent in vivo studies in relevant animal models will be crucial to validate these findings and to assess the therapeutic potential of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine.

References

As this guide is based on a predictive framework for a compound with limited public data, direct references for "Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine" are not available. The principles and methodologies described are based on established pharmacological literature. For further reading on histamine receptor pharmacology and drug discovery, the following resources are recommended:

Spectroscopic Blueprint of a Key Histamine H3 Receptor Modulator: An In-Depth Technical Guide to Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine

Introduction: The Analytical Imperative for a Novel Bioactive Scaffold

In the landscape of contemporary drug discovery, particularly in the pursuit of novel treatments for neurological disorders such as Alzheimer's disease, ADHD, and schizophrenia, the histamine H3 receptor has emerged as a critical target.[1][2] Antagonists of this receptor have shown considerable promise in modulating key neurotransmitter systems.[3][4] Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine, with its core 1-methyl-imidazole structure, represents a pivotal scaffold in the design of such antagonists. Its precise chemical identity and purity are paramount to understanding its biological activity and ensuring reproducible pharmacological data.

This technical guide provides a comprehensive, multi-technique spectroscopic analysis of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine. Moving beyond a mere presentation of data, this document, written from the perspective of a seasoned analytical chemist, delves into the rationale behind the expected spectral features. It is designed for researchers, scientists, and drug development professionals, offering predictive insights and detailed experimental protocols to serve as a foundational reference for the characterization of this compound and its analogues. We will explore the molecule's signature across ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), establishing a robust analytical framework for its unambiguous identification.

Molecular Structure and Spectroscopic Overview

A thorough spectroscopic analysis begins with a clear understanding of the molecule's structure. Here, we will dissect the expected spectral contributions of each functional group within Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine.

Caption: Molecular structure of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine.

¹H NMR Spectroscopy: Mapping the Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift, integration, and multiplicity of each signal provide a detailed map of the proton environments.

Predicted ¹H NMR Spectrum

Based on an available spectrum and analysis of structurally similar compounds, the following proton signals are predicted for Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine in a suitable deuterated solvent like CDCl₃.[5]

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-2 (Imidazole) | ~7.5 | Singlet (s) | 1H | The proton at the C-2 position of the imidazole ring is deshielded due to the adjacent electronegative nitrogen atoms and the aromatic ring current. |

| H-5 (Imidazole) | ~6.8 | Singlet (s) | 1H | The proton at the C-5 position is typically found at a slightly higher field compared to H-2. |

| N1-CH₃ (Imidazole) | ~3.6 | Singlet (s) | 3H | The methyl group attached to the imidazole nitrogen (N-1) is deshielded by the aromatic ring and the nitrogen atom. |

| C4-CH₂ (Methylene Bridge) | ~3.7 | Singlet (s) | 2H | These benzylic-like protons are adjacent to the imidazole ring and the amine nitrogen, leading to a downfield shift. The signal is expected to be a singlet as adjacent protons are separated by a quaternary carbon and a nitrogen atom. |

| N-H (Amine) | 1.5 - 2.5 (variable) | Broad Singlet (br s) | 1H | The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange. It often appears as a broad singlet. |

| N-CH₃ (Amine) | ~2.4 | Singlet (s) | 3H | The methyl group attached to the secondary amine nitrogen is expected at a chemical shift typical for N-methyl groups.[6] |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of high-purity Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[7]

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

-

Relaxation Delay: 1-2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm. Integrate all signals and determine their multiplicities.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides critical information about the carbon framework of a molecule. While less sensitive than ¹H NMR, it offers a distinct signal for each unique carbon environment.

Predicted ¹³C NMR Spectrum

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 (Imidazole) | ~138 | The C-2 carbon, situated between two nitrogen atoms, is the most deshielded carbon in the imidazole ring. |

| C-5 (Imidazole) | ~128 | The C-5 carbon typically resonates at a higher field compared to C-2. |

| C-4 (Imidazole) | ~120 | This quaternary carbon's chemical shift is influenced by its substitution. |

| N1-CH₃ (Imidazole) | ~33 | A typical chemical shift for a methyl group attached to a nitrogen within an aromatic heterocycle. |

| C4-CH₂ (Methylene Bridge) | ~45 | This carbon is influenced by the adjacent imidazole ring and the amine nitrogen. |

| N-CH₃ (Amine) | ~36 | The chemical shift for the methyl group on the secondary amine is expected in this region. |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is recommended due to the lower natural abundance of ¹³C.

-

Instrumentation: A high-field NMR spectrometer is advantageous.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to produce a spectrum with singlets for all carbon signals.[9]

-

Spectral Width: 0-160 ppm.

-

Number of Scans: Several hundred to several thousand scans are typically required.

-

Relaxation Delay: A 2-second delay is a good starting point.

-

-

Data Processing: Similar to ¹H NMR, the data is processed with Fourier transformation, phasing, and baseline correction. The solvent signal is used for referencing (e.g., CDCl₃ at δ 77.16 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is expected to show a combination of absorptions from the imidazole ring and the secondary amine moiety. These predictions are based on data from similar structures like 1-methylimidazole and methylamine.[10][11]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 (broad) | N-H Stretch | Secondary Amine |

| 3100 - 3150 | C-H Stretch | Imidazole Ring |

| 2800 - 3000 | C-H Stretch | Methyl and Methylene Groups |

| ~1650 | N-H Bend | Secondary Amine |

| 1500 - 1600 | C=C and C=N Stretches | Imidazole Ring |

| 1020 - 1220 | C-N Stretch | Aliphatic Amine |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

A background spectrum of the clean KBr/NaCl plates is first recorded.

-

The sample is then placed in the beam path, and the sample spectrum is acquired.

-

The instrument software automatically subtracts the background from the sample spectrum.

-

-

Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify the characteristic absorption bands.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Predicted Mass Spectrum and Fragmentation Pathway

For Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine (C₆H₁₁N₃, Molecular Weight: 125.17 g/mol ), the following is expected in an electron ionization (EI) mass spectrum:

-

Molecular Ion (M⁺): A peak at m/z = 125. Due to the presence of an odd number of nitrogen atoms (three), the molecular ion will have an odd mass-to-charge ratio, consistent with the Nitrogen Rule.[12]

-

Major Fragmentation Pathways: The fragmentation is likely to be dominated by cleavage alpha to the amine nitrogen, a characteristic pathway for amines.[13][14]

Caption: Proposed EI mass spectrometry fragmentation pathway.

-

α-Cleavage (Loss of •CH₃): Cleavage of the N-CH₃ bond would result in a fragment at m/z = 110.

-